molecular formula C12H15BrFNO B7872864 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine

Cat. No.: B7872864
M. Wt: 288.16 g/mol
InChI Key: MXHBXYLICXTWIN-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with a 4-bromo-2-fluoro-phenoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine typically involves the reaction of 4-bromo-2-fluoro-phenol with piperidine in the presence of a suitable base and solvent. The reaction conditions may vary, but common bases include sodium hydride or potassium carbonate, and solvents such as dimethylformamide or tetrahydrofuran are often used. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The phenoxymethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the piperidine ring.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or thiourea in polar solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of azido or thiol derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dehalogenated or modified piperidine derivatives.

Scientific Research Applications

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine finds applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-2-fluoro-phenoxymethyl)-pyrrolidine
  • 3-(4-Bromo-2-fluoro-phenoxymethyl)-benzoic acid
  • 1-(4-Bromo-2-fluoro-phenoxymethyl)-cyclopropyl-carbamic acid tert-butyl ester

Uniqueness

2-(4-Bromo-2-fluoro-phenoxymethyl)-piperidine is unique due to its specific substitution pattern and the presence of both bromine and fluorine atoms, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for specific research applications.

Properties

IUPAC Name

2-[(4-bromo-2-fluorophenoxy)methyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-9-4-5-12(11(14)7-9)16-8-10-3-1-2-6-15-10/h4-5,7,10,15H,1-3,6,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXHBXYLICXTWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)COC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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